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Compound of Interest

Compound Name: 4-Oxopentyl formate

Cat. No.: B3055181 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic

characterization of 4-oxopentyl formate. However, a thorough search of scientific literature

and chemical databases reveals a significant lack of published experimental spectroscopic

data for this specific compound. This suggests that 4-oxopentyl formate is not a widely

synthesized or characterized molecule.

In light of this, the following sections provide a detailed template of the expected spectroscopic

data and the methodologies for its acquisition. To illustrate the format and type of information

required, data for the plausible precursor, 4-hydroxy-2-pentanone, is included where available,

and predicted data for 4-oxopentyl formate is provided based on established spectroscopic

principles.

Predicted and Analogous Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for 4-oxopentyl formate, alongside experimental data for its precursor,

4-hydroxy-2-pentanone, for comparative purposes. Mass spectrometry data outlines the

expected fragmentation pattern for 4-oxopentyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Oxopentyl Formate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 s 1H H-1 (Formyl proton)

~5.0 m 1H H-4

~2.7 t 2H H-3

~2.2 s 3H H-6

~2.0 m 2H H-5

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimations based on analogous

structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Oxopentyl Formate

Chemical Shift (δ, ppm) Assignment

~207 C-2 (Ketone)

~161 C-1 (Formyl carbonyl)

~68 C-4

~45 C-3

~30 C-6

~20 C-5

Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous

structures.

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 4-Oxopentyl Formate
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (alkane)

~1720 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~1180 Strong C-O stretch (ester)

Predictions are based on characteristic group frequencies.

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Oxopentyl Formate

m/z Proposed Fragment

130 [M]⁺ (Molecular Ion)

115 [M - CH₃]⁺

85 [M - OCHO]⁺

71 [CH₃COCH₂CH₂]⁺

43 [CH₃CO]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above. These methodologies are standard practices in organic compound

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of the analyte (4-oxopentyl formate) in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0 ppm) for

chemical shift referencing.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

A larger number of scans (typically several hundred to thousands) is required due to the

lower natural abundance of ¹³C.

Processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small drop of the neat liquid sample (4-oxopentyl formate) directly onto the

center of the ATR crystal.

Data Acquisition (FTIR):

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

diethyl ether).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms

column).

Ionization and Analysis (Electron Ionization - EI):

As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.
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Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic

analysis of 4-oxopentyl formate.
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Caption: Synthesis and Spectroscopic Analysis Workflow for 4-Oxopentyl Formate.
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Caption: Relationship between Molecular Properties and Spectroscopic Data.

To cite this document: BenchChem. [Spectroscopic Data for 4-Oxopentyl Formate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055181#spectroscopic-data-for-4-oxopentyl-
formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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